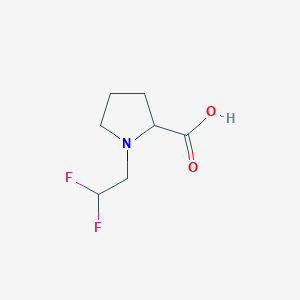

1-(2,2-Difluoroethyl)proline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,2-Difluoroethyl)proline is a chemical compound with the molecular formula C7H11F2NO2 and a molecular weight of 179.16 . It is also known by other synonyms such as L-Proline, 1-(2,2-difluoroethyl)-, and 1-(2,2-Difluoroethyl)pyrrolidine-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 1-(2,2-Difluoroethyl)proline consists of 7 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

1-(2,2-Difluoroethyl)proline has a molecular weight of 179.16 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.科学的研究の応用

Drug Design and Discovery

Proline, which is a unique, endogenous amino acid prevalent in proteins and essential for living organisms, is appreciated as a tecton for the rational design of new bio-active substances . The characterization of tectons (molecular building blocks) and the resulting supramolecular synthons (patterns of intermolecular interactions) involving proline derivatives may be useful for in silico molecular docking and macromolecular modeling studies .

Pharmaceuticals

Proline-based tectons and supramolecular synthons are being used for Drug Design 2.0 . They are particularly useful in the design of angiotensin-converting enzyme inhibitors, which are the first-line antihypertensive and cardiological drugs .

Enzyme Inhibitors

Proline derivatives are being studied for their potential as enzyme inhibitors . Their side effects prompt a search for improved pharmaceuticals .

Protection Against Stress Conditions

Proline is very well known in furnishing protection under stresses like drought and salinity . Under stress conditions, proline serves to secure DNA and associated proteins .

Enhancing Resistance Mechanism Against Biotic and Abiotic Stress

The advantageous effects of proline application exogenously to enhance the resistance mechanism against biotic and abiotic stress have been studied in detail .

Role in Plant Development

Proline is a multifunctional amino acid in plants that helps plant development and also assists in regulating biotic and abiotic stress .

特性

IUPAC Name |

1-(2,2-difluoroethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-6(9)4-10-3-1-2-5(10)7(11)12/h5-6H,1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIFVURVOWEOFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)proline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3,4,4-trimethylpent-2-enamide](/img/structure/B2430433.png)

![2,6-difluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2430437.png)

![2-chloro-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2430443.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide](/img/structure/B2430444.png)